molecular formula C15H12N4O2S B11992631 S-(1-phenyl-1H-tetrazol-5-yl) 4-methoxybenzothioate

S-(1-phenyl-1H-tetrazol-5-yl) 4-methoxybenzothioate

Cat. No.: B11992631
M. Wt: 312.3 g/mol
InChI Key: DFEQWJSSNUQYAJ-UHFFFAOYSA-N
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Description

S-(1-phenyl-1H-tetrazol-5-yl) 4-methoxybenzothioate: is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological and chemical applications due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(1-phenyl-1H-tetrazol-5-yl) 4-methoxybenzothioate typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group on the tetrazole ring, converting it to an amine.

    Substitution: The methoxy group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothioates depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds

Biology: In biological research, tetrazole derivatives are often explored for their potential as enzyme inhibitors or as ligands in receptor studies. The presence of the methoxybenzothioate group may enhance its binding affinity to certain biological targets.

Medicine: Tetrazole derivatives have been investigated for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities. The specific structure of S-(1-phenyl-1H-tetrazol-5-yl) 4-methoxybenzothioate may offer unique interactions with biological molecules, making it a candidate for drug development.

Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which S-(1-phenyl-1H-tetrazol-5-yl) 4-methoxybenzothioate exerts its effects is likely related to its ability to interact with biological molecules through its tetrazole ring and methoxybenzothioate group. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the interactions of carboxylate groups in biological systems. This can lead to inhibition of enzymes or modulation of receptor activity. The methoxybenzothioate group may enhance these interactions by providing additional binding sites or by altering the compound’s overall electronic properties.

Comparison with Similar Compounds

    1-Phenyl-1H-tetrazole-5-thiol: This compound shares the tetrazole ring but lacks the methoxybenzothioate group, making it less versatile in certain applications.

    1-Phenyl-1H-tetrazole-5-yl sulfone: This compound has a sulfone group instead of the thioate, which can significantly alter its reactivity and applications.

    4-Methoxybenzoyl chloride: While not a tetrazole derivative, this compound is a precursor in the synthesis of S-(1-phenyl-1H-tetrazol-5-yl) 4-methoxybenzothioate.

Uniqueness: The combination of the tetrazole ring with the methoxybenzothioate group in this compound provides a unique set of properties that can be exploited in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3 g/mol

IUPAC Name

S-(1-phenyltetrazol-5-yl) 4-methoxybenzenecarbothioate

InChI

InChI=1S/C15H12N4O2S/c1-21-13-9-7-11(8-10-13)14(20)22-15-16-17-18-19(15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

DFEQWJSSNUQYAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)SC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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